molecular formula C9H12N2Na3O14P3 B8117205 2'-Deoxyuridine-5'-triphosphate trisodium salt

2'-Deoxyuridine-5'-triphosphate trisodium salt

Cat. No.: B8117205
M. Wt: 534.09 g/mol
InChI Key: ZRBIYZSADNSZMR-MILVPLDLSA-K
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Description

2’-Deoxyuridine-5’-triphosphate trisodium salt, also known as dUTP, is a compound used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The dUTP is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolase (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of dUTP into DNA .


Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two steps. First, 2’-Deoxyuridine is synthesized either chemically or enzymatically. Then, it reacts with a phosphorylating agent (such as triethyl phosphate) to form 2’-Deoxyuridine-5’-triphosphate. Finally, the product is reacted with an appropriate sodium salt to form the trisodium salt .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyuridine-5’-triphosphate trisodium salt is C9H15N2O14P3 . It is a pyrimidine 2’-deoxyribonucleoside triphosphate, which are pyrimidine nucleotides with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 .


Chemical Reactions Analysis

2’-Deoxyuridine-5’-triphosphate sodium salt is incorporated into DNA during DNA synthesis . It is one of the main intermediates during pyrimidine nucleotide biosynthesis . It is one of the sources of uracil in DNA . Deoxyuridine 5’-triphosphate nucleotidohydrolase suppresses the incorporation of dUTP into DNA .


Physical and Chemical Properties Analysis

2’-Deoxyuridine-5’-triphosphate trisodium salt appears as a white powder . It has a melting point of >150°C (Dec.) . It has a density of 2.01g/cm3 . It is slightly soluble in methanol and water .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .

Mode of Action

dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .

Biochemical Pathways

dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .

Pharmacokinetics

It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .

Result of Action

The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .

Action Environment

The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.

Safety and Hazards

When handling 2’-Deoxyuridine-5’-triphosphate trisodium salt, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

2’-Deoxyuridine-5’-triphosphate trisodium salt plays a significant role in biochemical reactions. It is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The compound is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of 2’-Deoxyuridine-5’-triphosphate trisodium salt into DNA .

Cellular Effects

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt on various types of cells and cellular processes are profound. It influences cell function by preventing carryover contamination in PCR . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is substituted for dTTP in the PCR reaction, which helps to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine-5’-triphosphate trisodium salt is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxyuridine-5’-triphosphate trisodium salt is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine-5’-triphosphate trisodium salt and any effects on its activity or function are essential . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBIYZSADNSZMR-MILVPLDLSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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